Cas no 1154740-68-7 (5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine)
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- GWKYJFILHVNGEL-UHFFFAOYSA-N
- (5-Chloro-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester
- 5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
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- Inchi: 1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3
- InChI Key: GWKYJFILHVNGEL-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CC=C1B1OC(C)(C)C(C)(C)O1)OCCN2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 363
- Topological Polar Surface Area: 39.7
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100745-1g |
(5-Chloro-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester |
1154740-68-7 | 95% | 1g |
$820.12 | 2023-09-04 | |
| Chemenu | CM205191-1g |
5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1154740-68-7 | 95% | 1g |
$1170 | 2023-11-24 | |
| eNovation Chemicals LLC | Y1259940-250mg |
5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 250mg |
$645 | 2024-06-07 | |
| Chemenu | CM205191-1g |
5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1154740-68-7 | 95% | 1g |
$771 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10761-100MG |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 100MG |
¥ 1,300.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10761-250MG |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 250MG |
¥ 2,079.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10761-500MG |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 500MG |
¥ 3,465.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10761-1G |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 1g |
¥ 5,194.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10761-5G |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 5g |
¥ 15,582.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10761-10G |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-68-7 | 95% | 10g |
¥ 25,971.00 | 2023-04-06 |
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Suppliers
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
Introduction to 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1154740-68-7)
5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine, with the CAS number 1154740-68-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features and its potential applications in various chemical and biological processes. The presence of a boronic acid derivative and a chlorinated benzene ring makes it an attractive candidate for a wide range of reactions and biological studies.
The boronic acid moiety in this compound is particularly noteworthy due to its reactivity and utility in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. The ability to introduce aryl or vinyl groups into a molecule through these couplings has revolutionized synthetic chemistry and has been instrumental in the development of numerous drugs and advanced materials.
The chlorine substituent on the benzene ring adds further versatility to the molecule. Chlorine atoms can be readily converted into other functional groups through various chemical transformations, such as nucleophilic substitution or elimination reactions. This property makes 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine a valuable intermediate in the synthesis of more complex molecules with diverse functionalities.
In the context of medicinal chemistry, this compound has shown promise as a lead structure for drug discovery. Recent studies have explored its potential as a scaffold for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlighted the use of this compound as a starting point for the synthesis of novel anti-cancer agents. The unique combination of the boronic acid and chlorinated benzene ring provides a platform for the introduction of bioactive moieties that can target specific cellular pathways involved in cancer progression.
Beyond cancer research, this compound has also been investigated for its potential in other therapeutic areas. Studies have shown that derivatives of 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine can exhibit anti-inflammatory properties. These properties are attributed to the ability of the molecule to modulate key signaling pathways involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing treatments.
The structural flexibility of this compound also allows for its use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine as a building block, researchers can generate a diverse array of derivatives that can be tested for various biological activities. This approach has been particularly useful in identifying lead compounds for drug discovery programs targeting diseases such as Alzheimer's disease and diabetes.
In addition to its applications in drug discovery and combinatorial chemistry, this compound has also found use in materials science. The boronic acid functionality can be utilized to create boron-containing polymers with unique properties. These polymers have applications in areas such as drug delivery systems and advanced materials for electronic devices. The ability to fine-tune the properties of these polymers by modifying the structure of the starting compound makes it an attractive option for researchers working on next-generation materials.
The synthesis of 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For example, green chemistry approaches that minimize waste and reduce energy consumption have been developed to synthesize this compound on both laboratory and industrial scales.
In conclusion, 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1154740-68-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of chemical and biological processes.
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